molecular formula C8H12O2 B14067689 5-Butylfuran-2(5H)-one CAS No. 30336-14-2

5-Butylfuran-2(5H)-one

Cat. No.: B14067689
CAS No.: 30336-14-2
M. Wt: 140.18 g/mol
InChI Key: KGJZBUMJSZTLTA-UHFFFAOYSA-N
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Description

5-Butylfuran-2(5H)-one is a heterocyclic organic compound featuring a furan ring with a butyl group attached at the 5-position. This compound is part of the furan family, known for their aromaticity and diverse chemical reactivity. It is used in various scientific and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butylfuran-2(5H)-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of butyl-substituted acetoacetic ester with an acid catalyst can yield the desired furanone. Another method involves the use of palladium-catalyzed coupling reactions to introduce the butyl group onto a pre-formed furan ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Butylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Friedel-Crafts acylation or alkylation reactions are common, using catalysts like aluminum chloride.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 5-Butylfuran-2-ol.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

5-Butylfuran-2(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Butylfuran-2(5H)-one involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the butyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methylfuran-2(5H)-one: Similar structure but with a methyl group instead of a butyl group.

    5-Ethylfuran-2(5H)-one: Contains an ethyl group at the 5-position.

    5-Propylfuran-2(5H)-one: Features a propyl group at the 5-position.

Uniqueness

5-Butylfuran-2(5H)-one is unique due to its longer butyl side chain, which can influence its physical properties, such as boiling point and solubility, as well as its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring specific hydrophobic interactions or steric effects.

Properties

IUPAC Name

2-butyl-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-3-4-7-5-6-8(9)10-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJZBUMJSZTLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C=CC(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952684
Record name 5-Butylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30336-14-2, 70404-04-5
Record name 5-Butyl-2(5H)-Furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30336-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Butylfuran-2(5H)-one
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Record name (1)-5-Butylfuran-2(5H)-one
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Record name 5-Butylfuran-2(5H)-one
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Record name 5-butylfuran-2(5H)-one
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